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molecular formula C17H21ClN2O2 B1391809 Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 553631-33-7

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1391809
M. Wt: 320.8 g/mol
InChI Key: ZQSUUNQAAQFFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294628B2

Procedure details

A suspension of 15.8 g of sodium hydride of a concentration of 60% in oil in 400 ml of DMSO is admixed dropwise at AT under an inert atmosphere with a solution of 30 g of 3-chlorophenylacetonitrile in 200 ml of THF and then with a solution of 45.5 g of tert-butyl bis(2-chloroethyl)carbamate in 200 ml of DMSO and is heated at 60° C. overnight. The reaction mixture is poured into an ice/water mixture and extracted with ether, the organic phase is washed with water and dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, eluting with DCM. This gives 33 g of the expected product.
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1.Cl[CH2:14][CH2:15][N:16]([CH2:24][CH2:25]Cl)[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>CS(C)=O.C1COCC1>[C:19]([O:18][C:17]([N:16]1[CH2:24][CH2:25][C:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([Cl:3])[CH:5]=2)([C:11]#[N:12])[CH2:14][CH2:15]1)=[O:23])([CH3:22])([CH3:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC#N
Step Three
Name
Quantity
45.5 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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